REACTION_CXSMILES
|
[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[Cl:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15].N1C=CN=C1>CN(C=O)C>[Cl:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][O:15][Si:1]([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
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29.5 g
|
Type
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reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
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reactant
|
Smiles
|
ClCCCCCO
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction was stirred overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
then partitioned between water (200 mL) and OEt2 l (300 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with more OEt2 (2×100 mL)
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Type
|
EXTRACTION
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Details
|
the combined extract
|
Type
|
DRY_WITH_MATERIAL
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Details
|
was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The OEt2 was removed
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Type
|
DISTILLATION
|
Details
|
the residue fractionally distilled
|
Type
|
CUSTOM
|
Details
|
A small fore-run was collected (bp 57° C. (16 mm))
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClCCCCCO[Si](C)(C)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |